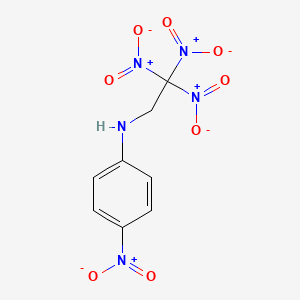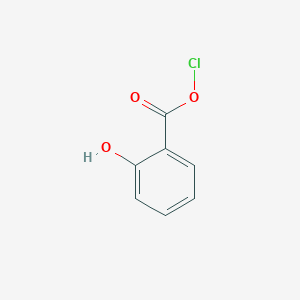![molecular formula C15H13N5O B14623907 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 58712-66-6](/img/structure/B14623907.png)
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a benzopyrano structure, and a pyridine moiety, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-aminotetrazole and suitable benzopyrano derivatives can be reacted in the presence of catalysts and solvents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzopyrano and pyridine moieties contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with energetic properties.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound used in various chemical syntheses.
Uniqueness
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine stands out due to its unique combination of structural features, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
58712-66-6 |
|---|---|
Fórmula molecular |
C15H13N5O |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
5,5-dimethyl-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N5O/c1-15(2)10-4-3-7-16-14(10)21-12-6-5-9(8-11(12)15)13-17-19-20-18-13/h3-8H,1-2H3,(H,17,18,19,20) |
Clave InChI |
HGIJBVCBPVASPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(N=CC=C2)OC3=C1C=C(C=C3)C4=NNN=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
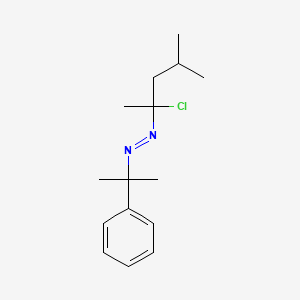
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

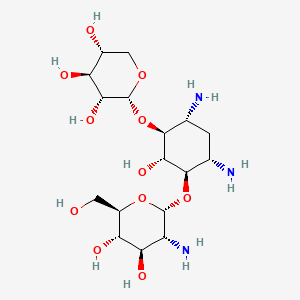

![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
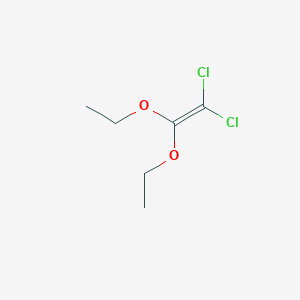
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
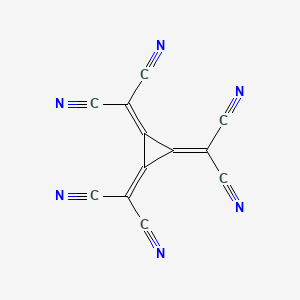
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
